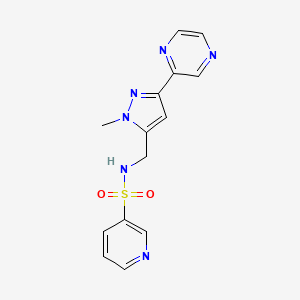

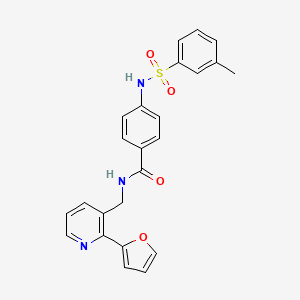

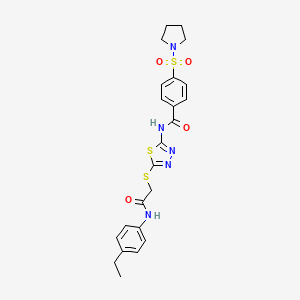

N-(tert-butyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(tert-butyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds that include tert-butylsulfonamide moieties and imidazole rings. These structural motifs are found in various compounds that have been synthesized for different applications, including as intermediates for biologically active molecules and as catalysts in chemical reactions .

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butylsulfonamide as a nitrogen source, as seen in the catalytic aminohydroxylation and aziridination of olefins . Another synthesis approach for a tert-butyl piperazine carboxylate derivative utilized amination of an iodo-nitroaniline precursor, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods suggest that the synthesis of the compound might also involve similar strategies, such as the use of tert-butylsulfonamide derivatives and catalytic systems.

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, shows strong interactions between the sulfonyl group and the thiadiazole ring, indicating that the sulfonyl moiety can significantly influence the overall molecular conformation . Imidazo[1,2-a]pyridine derivatives have been analyzed, revealing specific inclinations between the phenyl rings and the imidazole mean planes . These structural insights could be relevant to understanding the molecular conformation and interactions within "N-(tert-butyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide".

Chemical Reactions Analysis

The tert-butylsulfonamide group has been shown to be a versatile moiety in chemical reactions, acting as a nitrogen source and terminal oxidant in catalytic reactions . The presence of the arene sulfonyl group on N4 in piperazine-derived N-formamides was critical for achieving high enantioselectivity in the hydrosilylation of N-aryl imines . This suggests that the tert-butylsulfonamide and imidazole components of the compound may also impart specific reactivity and selectivity in chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(tert-butyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide" are not directly reported, the properties of similar compounds can provide some insights. For instance, the crystal structure analysis of imidazo[1,2-a]pyridine derivatives can inform us about the potential packing and solid-state properties of the compound . The ease of cleavage of the sulfonyl-nitrogen bond under mild acidic conditions in tert-butylsulfonamide derivatives suggests that the compound may also exhibit certain labile bonds that could be exploited in further chemical manipulations .

特性

IUPAC Name |

N-tert-butyl-4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O3S/c1-15(2,3)18-14(21)20-7-5-12(6-8-20)9-17-24(22,23)13-10-19(4)11-16-13/h10-12,17H,5-9H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOZDYACFYZMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CN(C=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3006090.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)

![N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3006097.png)

![1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene](/img/structure/B3006098.png)

![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B3006101.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3006105.png)

![Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B3006106.png)